N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE
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Overview
Description
N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE is a complex organic compound that belongs to the class of tetrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a tetrazine ring fused with a triazine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through a Sonogashira-type cross-coupling reaction involving 3-bromo-6-methyl-1,2,4,5-tetrazine and terminal alkynes.
Formation of the Triazine Ring: The triazine ring is usually formed through a series of cyclization reactions involving appropriate precursors.
Coupling of Tetrazine and Triazine Rings: The final step involves coupling the tetrazine and triazine rings under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazines: These compounds share the tetrazine ring structure and have similar chemical properties.
Triazines: Compounds with a triazine ring structure, such as melamine, are also similar in terms of their chemical behavior.
Uniqueness
N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE is unique due to its fused tetrazine-triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-N,4-N-diethyl-6-(2H-tetrazin-3-yl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N9/c1-3-17(4-2)8-13-7(10)14-9(15-8)18-12-6-5-11-16-18/h5-6,16H,3-4H2,1-2H3,(H2,10,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFVFUONJPTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2NN=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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